2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate
Description
Chemical Identity and Nomenclature
This compound represents a complex heterocyclic compound distinguished by its unique molecular architecture and systematic nomenclature. The compound is officially registered under Chemical Abstracts Service number 1559059-84-5, establishing its definitive chemical identity within the global chemical literature. This registration number corresponds specifically to the hydrated form of the compound, which incorporates water molecules into its crystal structure, differentiating it from the anhydrous parent compound.
The molecular composition of this compound is defined by the formula $$ \text{C}{11}\text{H}{8}\text{F}{3}\text{N}\text{O}{3}\text{S} $$, reflecting a molecular weight of 291.25 grams per mole. This formula encompasses the thiazole ring system, the attached phenyl group bearing the trifluoromethyl substituent, the carboxylic acid functionality, and the incorporated water molecule characteristic of the hydrate form. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, precisely describing the molecular structure through its systematic name: 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrate.
The compound exists as a hydrate of the parent molecule 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid, which bears the Chemical Abstracts Service number 144061-16-5 and is catalogued in PubChem under Compound Identification number 2794766. The parent compound, with molecular formula $$ \text{C}{11}\text{H}{6}\text{F}{3}\text{N}\text{O}{2}\text{S} $$ and molecular weight of 273.23 grams per mole, serves as the fundamental molecular framework upon which the hydrate is based. The relationship between these two forms illustrates the importance of hydration states in determining the physical and chemical properties of heterocyclic compounds.
Multiple synonymous designations exist for this compound within chemical databases and literature, reflecting variations in nomenclature conventions across different sources and applications. These alternative names include 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylic acid hydrate, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrate, and 2-(4-(Trifluoromethyl)phenyl)thiazole-4-carboxylicacidhydrate. The diversity in nomenclature reflects the compound's presence across multiple chemical databases and research contexts, each applying slightly different formatting conventions while maintaining the essential structural information.
The structural characteristics of this compound encompass several key molecular features that contribute to its distinct chemical properties. The thiazole ring system forms the central heterocyclic core, consisting of a five-membered ring containing one sulfur atom and one nitrogen atom positioned at the 1 and 3 positions respectively. This heterocyclic arrangement provides the fundamental framework upon which the additional functional groups are positioned, creating a rigid, planar structure that influences the compound's overall molecular geometry and reactivity patterns.
The trifluoromethyl group attached to the para position of the phenyl ring represents a significant electron-withdrawing substituent that profoundly affects the electronic distribution throughout the molecular system. This trifluoromethyl functionality introduces substantial electronegativity and influences both the physical properties and chemical reactivity of the compound. The carboxylic acid group positioned at the 4-position of the thiazole ring provides an additional functional handle for chemical modifications and potential biological interactions, while simultaneously contributing to the compound's overall polarity and solubility characteristics.
Historical Development in Heterocyclic Chemistry
The development of thiazole chemistry represents one of the most significant achievements in heterocyclic organic chemistry, with origins tracing back to the pioneering work of Arthur Rudolf Hantzsch in the late nineteenth century. The foundational discovery occurred in 1887 when Hantzsch first reported the synthesis of thiazole derivatives through the reaction of alpha-haloketones with thioamides, establishing what would become known as the Hantzsch thiazole synthesis. This breakthrough represented a paradigm shift in the understanding of heterocyclic chemistry and provided the methodological foundation for the systematic exploration of thiazole-containing compounds.
The historical significance of Hantzsch's work extends beyond the initial synthetic methodology to encompass the broader recognition of thiazole as a fundamental heterocyclic scaffold. Hantzsch and Weber's detailed structural investigations revealed the cyclic nature of their reaction products, leading to the identification of the thiazole nucleus and the establishment of its characteristic properties. Their work involved the careful analysis of reaction products obtained from the interaction of ammonium thiocyanate with chloroacetone, leading to the formation of alpha-thiocyanoacetone imine derivatives that subsequently cyclized to form the thiazole ring system.
The resolution of these historical controversies came through the systematic application of improved analytical methods and the development of more sophisticated synthetic approaches. The work of various researchers throughout the early twentieth century established the fundamental principles governing thiazole synthesis and reactivity, providing the foundation for modern thiazole chemistry. These developments included the recognition of isomerization processes, the identification of key reaction intermediates, and the establishment of structure-activity relationships that continue to inform contemporary research.
The evolution of thiazole synthetic methodology has continued to advance significantly since the original Hantzsch synthesis, incorporating modern catalytic approaches and environmentally conscious reaction conditions. Contemporary synthetic strategies have addressed many of the limitations associated with classical methods, including long reaction times, harsh conditions, and the use of expensive reagents. The development of multicomponent one-pot synthesis procedures represents a particularly significant advancement, allowing for the efficient construction of complex thiazole derivatives under mild conditions with improved yields and reduced environmental impact.
The integration of thiazole chemistry into modern pharmaceutical research has been driven by the recognition of thiazole-containing compounds as privileged scaffolds in medicinal chemistry. The historical development of thiazole chemistry has thus evolved from fundamental synthetic methodology to encompass sophisticated applications in drug discovery and development. This evolution reflects the compound class's versatility and the continued refinement of synthetic approaches that enable the preparation of structurally diverse thiazole derivatives with tailored biological properties.
Position Within Thiazole Carboxylic Acid Derivatives
This compound occupies a significant position within the broader family of thiazole carboxylic acid derivatives, representing an important class of heterocyclic compounds that combine the structural features of thiazole heterocycles with carboxylic acid functionality. This compound class has emerged as a particularly valuable scaffold in both synthetic organic chemistry and pharmaceutical research, owing to the unique combination of electronic properties imparted by the thiazole ring system and the versatile reactivity provided by the carboxylic acid group.
The thiazole carboxylic acid family encompasses compounds bearing carboxylic acid groups at various positions on the thiazole ring, with the 4-position and 5-position being the most commonly encountered regioisomers. The 4-carboxylic acid derivatives, exemplified by the compound under investigation, represent a particularly well-studied subset of this family due to their synthetic accessibility and biological relevance. The positioning of the carboxylic acid group at the 4-position of the thiazole ring provides optimal electronic properties for both synthetic transformations and biological activity, as this position allows for effective conjugation with the heterocyclic pi-electron system.
Research into thiazole carboxylic acid derivatives has revealed their potential as potent enzyme inhibitors, particularly in the context of xanthine oxidase inhibition. A systematic study of twenty-two thiazole-5-carboxylic acid derivatives demonstrated significant inhibitory activity against xanthine oxidase enzyme, with the most potent compound exhibiting an inhibitory concentration fifty value of 0.45 micromolar. These findings highlight the therapeutic potential of thiazole carboxylic acid derivatives and underscore their importance as lead compounds for pharmaceutical development.
The synthetic approaches to thiazole carboxylic acid derivatives have evolved considerably from the classical methods originally developed for simple thiazole synthesis. Modern synthetic strategies often employ specialized techniques for the introduction of carboxylic acid functionality, including oxidative transformations of halomethyl precursors and direct carboxylation reactions. The preparation of thiazole carboxylic acids from corresponding halomethylthiazoles represents one well-established synthetic route, involving the sequential conversion of halomethyl groups to hydroxymethyl intermediates followed by oxidation to the carboxylic acid.
The incorporation of trifluoromethyl substituents into thiazole carboxylic acid derivatives, as exemplified by this compound, represents a particularly sophisticated approach to modulating the electronic and steric properties of these compounds. The trifluoromethyl group serves as a powerful electron-withdrawing substituent that significantly alters the electron density distribution throughout the molecular framework, potentially enhancing biological activity and modifying pharmacokinetic properties. This substitution pattern has become increasingly important in contemporary medicinal chemistry due to the favorable properties often associated with fluorinated pharmaceutical compounds.
The development of structure-activity relationships within the thiazole carboxylic acid family has revealed important insights into the molecular features responsible for biological activity. Research has consistently demonstrated that substitution patterns on both the thiazole ring and attached aromatic systems significantly influence biological potency and selectivity. The para-substitution pattern observed in this compound aligns with established structure-activity relationships that identify this substitution pattern as crucial for optimal biological activity.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S.H2O/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17;/h1-5H,(H,16,17);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMKWJXRDAUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate halogenated precursor with thiourea.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Hydration and Carboxylation: The final steps involve hydration and carboxylation to obtain the desired hydrate form of the compound.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (CN-, OH-) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted thiazole derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
The compound has shown potential in various therapeutic areas:
- Antiviral Activity : Research indicates that derivatives of thiazole compounds have antiviral properties against several viruses, including HIV and influenza . The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration.
- Anticancer Properties : Thiazole derivatives are being investigated for their ability to inhibit tumor growth. Studies suggest that they can induce apoptosis in cancer cells by modulating signaling pathways such as MAPK/ERK and PI3K/Akt .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
2. Biological Research
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For instance, it may act as a protease inhibitor, which is crucial in the development of antiviral drugs .
- Cell Cycle Regulation : Research highlights its role in modulating cell cycle progression, which is vital for cancer therapy development. It has been shown to affect the expression of cyclins and cyclin-dependent kinases .
Table 1: Biological Activities of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate
Table 2: Potential Therapeutic Targets
| Target Pathway | Compound Effect | Implication for Therapy |
|---|---|---|
| MAPK/ERK Pathway | Inhibition | Cancer treatment |
| PI3K/Akt Pathway | Modulation | Metabolic disorders |
| NF-κB Signaling | Suppression | Autoimmune diseases |
Case Studies
Case Study 1: Antiviral Research
A study published in a peer-reviewed journal demonstrated that derivatives of thiazole compounds, including those with trifluoromethyl substitutions, exhibited significant antiviral activity against HIV. The mechanism involved the inhibition of the viral protease enzyme, which is critical for viral replication. This finding supports the potential use of thiazole derivatives in developing new antiviral therapies .
Case Study 2: Cancer Cell Apoptosis
In another research project, scientists explored the effects of thiazole derivatives on various cancer cell lines. They found that treatment with this compound led to increased apoptosis rates through the activation of caspase pathways. This suggests its potential as an anticancer agent targeting multiple pathways involved in tumor growth .
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors and enzymes, leading to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s uniqueness lies in its trifluoromethylphenyl and carboxylic acid substituents. Below is a comparative analysis with closely related thiazole derivatives:
Table 1: Structural and Functional Comparison
Electronic and Physicochemical Properties
- Trifluoromethyl Group: The electron-withdrawing CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., QG-7183/QG-3583 with hydroxyl groups) .
- Carboxylic Acid vs. Carbohydrazide : The 4-carboxylic acid group improves aqueous solubility and enables salt formation, unlike the 5-carbohydrazide in ’s compound, which is more reactive toward nucleophiles .
- Hydrate Form : The hydrate structure may stabilize the crystal lattice, reducing hygroscopicity compared to HCl salts (e.g., phosphoryl derivative in ) .
Biological Activity
2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate (CAS Number: 1559059-84-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula for this compound is . The structure includes a thiazole ring, a carboxylic acid group, and a trifluoromethyl-substituted phenyl group. Its structural representation can be summarized as follows:
- Molecular Formula :
- IUPAC Name : 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid hydrate
- SMILES : C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)C(=O)O
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The compound has shown promising results in several areas:
- Anticancer Activity : Research indicates that thiazole derivatives exhibit anticancer properties. For instance, compounds similar to 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid have demonstrated significant cytotoxic effects against multiple cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung cancer cells .
- Antimicrobial Properties : Thiazole derivatives are known for their antibacterial and antifungal activities. Preliminary studies suggest that this compound may inhibit the growth of various pathogenic microorganisms .
- Enzyme Inhibition : Some related thiazole compounds have been studied for their ability to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are critical in cancer progression and other diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer potential of thiazole derivatives, various compounds were tested against a panel of human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the low micromolar range, demonstrating potent activity comparable to established chemotherapeutics like doxorubicin .
Case Study: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiazole compounds, revealing that certain derivatives effectively inhibited the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings support the potential application of this compound in treating infections caused by resistant strains .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclization of substituted thiazole precursors. For example, a structurally similar compound, 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, is synthesized via condensation of thioamide intermediates with α-haloketones, followed by oxidation to introduce the carboxylic acid group . Key intermediates include 4-(trifluoromethyl)benzaldehyde derivatives and thiourea analogs. Hydrate formation may occur during crystallization in aqueous solvents.
Q. How is the purity of this compound typically assessed, and what analytical techniques are recommended?
- Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, as seen in analogous thiazole-carboxylic acid derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the trifluoromethyl group (-CF₃) at the 4-phenyl position and the hydration state. Mass spectrometry (LCMS) is used to confirm molecular ion peaks (e.g., [M+H]⁺), as demonstrated in patent applications for related compounds .
Q. What solvent systems are optimal for recrystallizing this compound to achieve high crystallinity?
- Methodological Answer : Mixed polar solvents (e.g., ethanol/water or acetonitrile/water) are preferred due to the compound’s moderate solubility. For instance, 2-phenyl-1,3-thiazole-4-carboxylic acid derivatives are often recrystallized from ethanol-water mixtures to yield hydrate forms with defined stoichiometry . Thermal gravimetric analysis (TGA) can confirm hydrate stability during drying.
Advanced Questions
Q. What challenges arise in determining the crystal structure of this hydrate, and how can SHELX software be optimized for such analyses?
- Methodological Answer : Hydrates often exhibit disorder in water molecules or dynamic hydrogen-bonding networks. SHELXL is widely used for refining such structures by applying restraints to atomic displacement parameters (ADPs) and hydrogen-bond geometry. For example, SHELX’s robust handling of twinned data (common in hydrates) is critical, as noted in crystallographic studies of small-molecule hydrates . High-resolution synchrotron data may be required to resolve partial occupancy of water molecules.
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, LCMS) when characterizing this compound?
- Methodological Answer : Contradictions in NMR shifts may arise from hydrate vs. anhydrous forms or residual solvents. For example, the trifluoromethyl group’s ¹⁹F NMR signal (~-60 ppm) should remain consistent across batches. LCMS discrepancies (e.g., unexpected adducts) can be mitigated using ion-pairing agents (e.g., formic acid) to enhance ionization efficiency, as shown in patent-derived LCMS protocols . Cross-validation with elemental analysis ensures stoichiometric accuracy .
Q. What strategies are effective for evaluating the compound’s potential biological activity, given its structural similarity to antimicrobial agents?
- Methodological Answer : Structure-activity relationship (SAR) studies can be guided by analogs like hydrazone derivatives of thiazole-carboxylic acids, which show antimicrobial properties via enzyme inhibition (e.g., dihydrofolate reductase) . In vitro assays (e.g., MIC testing against Staphylococcus aureus) should be paired with computational docking to predict binding affinity to target proteins. Note that the hydrate form may influence solubility and bioavailability in assays.
Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream derivatization?
- Methodological Answer : The -CF₃ group is electron-withdrawing, activating the thiazole ring for nucleophilic substitution at the 2-position. However, its steric bulk may hinder reactions at the 4-carboxylic acid site. Patent literature highlights its use in synthesizing amide derivatives via coupling reagents (e.g., HATU/DIPEA), where the -CF₃ enhances metabolic stability in drug candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
